5-amino-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-3-methyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular weight of 122.13 . It is a solid substance with a beige color .
Synthesis Analysis
The synthesis of 5-amino-1H-pyrazole-4-carbonitriles can be achieved by anomeric based oxidative aromatization over [CSPy]ZnCl3 as a new catalyst . Another method involves a one-pot, multicomponent protocol using alumina–silica-supported MnO2 as a recyclable catalyst in water .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6N4/c1-3-4(2-6)5(7)9-8-3/h1H3,(H3,7,8,9) .Chemical Reactions Analysis
The synthesis of 5-amino-1H-pyrazole-4-carbonitriles involves several consecutive reactions in one step and in one container . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine can yield 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles .Physical and Chemical Properties Analysis
This compound has a melting point of 162°C and a boiling point of 429.4°C at 760 mmHg . It is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
- 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile serves as a precursor in synthesizing various heterocyclic compounds. It was unexpectedly transformed into 1H-pyrazolo[3,4-d]pyrimidine derivatives during attempts to synthesize tetrazole derivatives, revealing its potential in organic synthesis and compound formation (Faria et al., 2013).
Corrosion Inhibition
- This compound, specifically its derivatives, has been explored as an inhibitor for mild steel corrosion in acidic environments. Its efficiency as a corrosion inhibitor highlights its practical applications in industrial settings, particularly in protecting metals from corrosive agents (Yadav et al., 2016).
Catalysis
- A study focusing on the catalytic properties of this compound shows its use in facilitating chemical reactions. The research described the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives using a recyclable catalyst, demonstrating its role in promoting efficient and environmentally friendly chemical processes (Poonam & Singh, 2019).
Structural Analysis
- The crystal and molecular structure of a derivative of 5-amino-1H-pyrazole-4-carbonitrile was analyzed, providing insights into its physical properties and potential applications in material science. Understanding its structure is crucial for its application in various fields, including drug design and materials engineering (Fathima et al., 2014).
Synthetic Pathways
- It serves as a key component in the synthesis of various biologically important heterocyclic compounds. Its role in synthetic organic chemistry is highlighted by its use as a building block for creating diverse compounds with potential applications in pharmacology and material science (Patel, 2017).
Mechanism of Action
The mechanism of action for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles involves anomeric based oxidative aromatization . The intermediate reacts with the acidic part of the catalyst and by the anomeric effect and vinylogous anomeric effect in the intermediate, the product is prepared and one molecule of H2 is released .
Safety and Hazards
Future Directions
Pyrazole derivatives, including 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, have important medicinal, biological, and industrial properties . They have been reported to have properties such as antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, antipyretic, and analgesic activities . Therefore, the development of new methods for the synthesis of these compounds is still needed .
Properties
IUPAC Name |
3-amino-5-methyl-1H-pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-3-4(2-6)5(7)9-8-3/h1H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRHJAMDQMQGKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202937 | |
Record name | 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5453-07-6, 1204294-67-6 | |
Record name | 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5453-07-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19055 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5-methyl-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-amino-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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